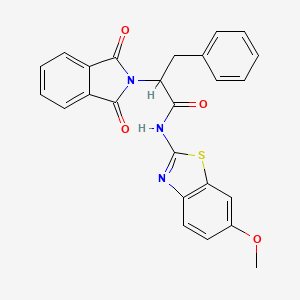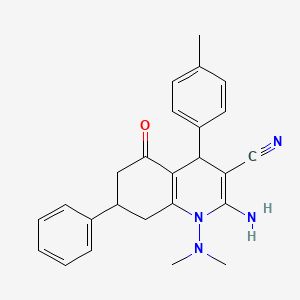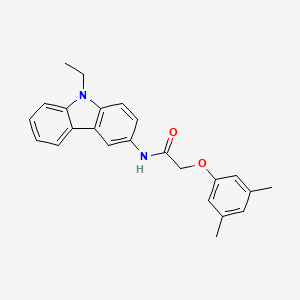
(2E)-2-cyano-N-(4-ethoxyphenyl)-3-(2-methyl-2H-chromen-3-yl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-2-cyano-N-(4-ethoxyphenyl)-3-(2-methyl-2H-chromen-3-yl)prop-2-enamide is an organic compound that belongs to the class of enamides. Enamides are characterized by the presence of a carbon-carbon double bond conjugated with an amide group. This compound features a cyano group, an ethoxyphenyl group, and a chromenyl group, making it a molecule of interest in various fields of research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-cyano-N-(4-ethoxyphenyl)-3-(2-methyl-2H-chromen-3-yl)prop-2-enamide typically involves multi-step organic reactions. One common method might include the following steps:
Formation of the chromenyl intermediate: This can be achieved through the cyclization of a suitable precursor.
Introduction of the ethoxyphenyl group: This step might involve a substitution reaction where an ethoxy group is introduced to the phenyl ring.
Formation of the enamide: The final step could involve the reaction of the intermediate with a cyano group and an amide group under specific conditions, such as the presence of a base or a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
化学反応の分析
Types of Reactions
(2E)-2-cyano-N-(4-ethoxyphenyl)-3-(2-methyl-2H-chromen-3-yl)prop-2-enamide can undergo various types of chemical reactions, including:
Oxidation: The compound might be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions could be used to convert the cyano group to an amine group.
Substitution: The ethoxy group on the phenyl ring could be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens or nucleophiles in the presence of a catalyst.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
作用機序
The mechanism of action of (2E)-2-cyano-N-(4-ethoxyphenyl)-3-(2-methyl-2H-chromen-3-yl)prop-2-enamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, modulating biochemical pathways, or altering cellular processes. Detailed studies would be required to elucidate these mechanisms.
類似化合物との比較
Similar Compounds
- (2E)-2-cyano-N-(4-methoxyphenyl)-3-(2-methyl-2H-chromen-3-yl)prop-2-enamide
- (2E)-2-cyano-N-(4-ethoxyphenyl)-3-(2-ethyl-2H-chromen-3-yl)prop-2-enamide
Uniqueness
The unique combination of functional groups in (2E)-2-cyano-N-(4-ethoxyphenyl)-3-(2-methyl-2H-chromen-3-yl)prop-2-enamide might confer specific properties, such as enhanced reactivity or selectivity in certain reactions, making it a valuable compound for research and industrial applications.
特性
分子式 |
C22H20N2O3 |
|---|---|
分子量 |
360.4 g/mol |
IUPAC名 |
(E)-2-cyano-N-(4-ethoxyphenyl)-3-(2-methyl-2H-chromen-3-yl)prop-2-enamide |
InChI |
InChI=1S/C22H20N2O3/c1-3-26-20-10-8-19(9-11-20)24-22(25)18(14-23)13-17-12-16-6-4-5-7-21(16)27-15(17)2/h4-13,15H,3H2,1-2H3,(H,24,25)/b18-13+ |
InChIキー |
FTWOHCPLHFTOQX-QGOAFFKASA-N |
異性体SMILES |
CCOC1=CC=C(C=C1)NC(=O)/C(=C/C2=CC3=CC=CC=C3OC2C)/C#N |
正規SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=CC2=CC3=CC=CC=C3OC2C)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-bromophenyl)-2-[(3-cyano-6-oxo-4-phenyl-1,4,5,6-tetrahydropyridin-2-yl)sulfanyl]acetamide](/img/structure/B11627140.png)
![7-hydroxy-6-[(E)-(4-methoxyphenyl)diazenyl]-4-methyl-2H-chromen-2-one](/img/structure/B11627145.png)
![Ethyl 4-{[2-(4-chlorophenyl)quinazolin-4-yl]amino}benzoate](/img/structure/B11627146.png)

![N-[(5Z)-5-{[4-(Diethylamino)phenyl]methylidene}-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL]pyridine-4-carboxamide](/img/structure/B11627165.png)
![2-{(3Z)-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B11627179.png)

![Diethyl 4-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11627202.png)
![(5Z)-5-({3-[4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-(pyridin-4-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11627210.png)
![(6Z)-5-imino-6-{4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11627211.png)
![2-{(2E)-2-[(2E)-(3,5-di-tert-butyl-4-hydroxybenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B11627215.png)
![3-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(tetrahydrofuran-2-ylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11627216.png)


